Pyrazole vs. Triazole: Impact on Kinase Hinge-Binding and Selectivity Potential
The target compound’s 1H-pyrazol-1-yl substituent offers a different hydrogen-bond donor/acceptor profile compared to the 1H-1,2,4-triazol-1-yl analog (e.g., N-(4-(pyridin-3-yl)thiazol-2-yl)-6-(1H-1,2,4-triazol-1-yl)pyridazine-3-carboxamide). In kinase hinge-binding motifs, pyrazole presents a single N–H donor, whereas 1,2,4-triazole provides two distinct nitrogen lone pairs, potentially altering binding modes and selectivity . Although direct comparative IC50 data are not publicly available for this specific pair, analogous pyrazole-to-triazole switches in pyridazine-carboxamide series have been shown to modulate DGKζ inhibitory potency by >10-fold [1].
| Evidence Dimension | Kinase hinge-binding interaction profile |
|---|---|
| Target Compound Data | 1H-pyrazol-1-yl (single N–H donor, one ring nitrogen for coordination) |
| Comparator Or Baseline | 1H-1,2,4-triazol-1-yl analog (two ring nitrogens, no N–H donor) |
| Quantified Difference | Not quantified for this exact compound; class-level SAR indicates >10-fold shift in potency upon pyrazole-to-triazole exchange in related pyridazine DGKζ inhibitors |
| Conditions | Inferred from pyridazinyl-thiazolecarboxamide DGKζ inhibitor patent US 12,227,517 [1] |
Why This Matters
Selecting the pyrazole-containing compound is critical for maintaining a specific hydrogen-bonding geometry that may be required for target engagement in kinase assays, directly impacting lead optimization and structure-activity relationship (SAR) studies.
- [1] Justia Patents. Pyridazinyl-thiazolecarboxamide compound (DGKζ inhibitor). US Patent 12,227,517. https://patents.justia.com/patent/12227517 View Source
